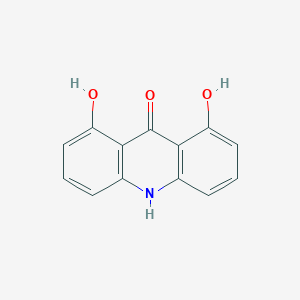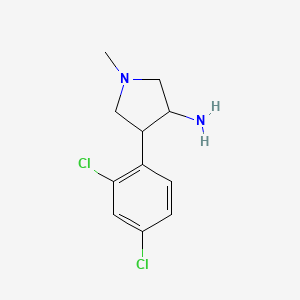![molecular formula C5H4F3NO B11784948 4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11784948.png)
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a compound of significant interest in the field of organic chemistry. This compound is part of the bicyclic aziridine family, known for its unique structural properties and potential applications in various scientific domains. The presence of the trifluoromethyl group adds to its chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves its ability to undergo photochromic reactions. This property allows the compound to change its structure and optical properties upon exposure to light, making it useful in applications such as molecular switches and optical memory devices . The molecular targets and pathways involved in these reactions are primarily related to the electronic transitions within the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazabicyclo[3.1.0]hex-3-ene: Known for its photochromic behavior.
2-([1,1’-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Exhibits similar photochromic properties and is used as a molecular switch.
Bicyclo[2.1.1]hexanes: Important in medicinal chemistry for their unique structural properties.
Uniqueness
4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds.
Propiedades
Fórmula molecular |
C5H4F3NO |
|---|---|
Peso molecular |
151.09 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)4-2-1-3(2)10-9-4/h2-3H,1H2 |
Clave InChI |
XGEVBJPUXQQXIO-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1ON=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)

![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)










